5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Flavor and Fragrance Research:

Homofuraneol is well-known for its pleasant, caramel-like aroma and contributes significantly to the flavor profile of various foods and beverages, including coffee, bread, fruits (such as peaches and apricots), and alcoholic beverages [].

Research in this area focuses on understanding the role of homofuraneol in flavor perception, its interaction with other aroma compounds, and its potential use as a flavoring agent or fragrance ingredient. Studies have employed techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify homofuraneol in various food products [].

Food Science and Technology:

Beyond its role in flavor, homofuraneol has potential applications in food science and technology. Research is exploring its use as:

- A marker for food quality and authenticity: Studies have shown that the levels of homofuraneol can vary depending on factors like the type of coffee bean, roasting conditions, and geographical origin []. This information can be used to assess the quality and authenticity of food products.

- A tool for food preservation: Homofuraneol exhibits antimicrobial properties against certain foodborne pathogens []. Research is ongoing to investigate its potential application as a natural food preservative.

Agricultural and Environmental Research:

Homofuraneol has also been identified in plants, where it plays a role in plant-insect interactions []. Research in this area explores:

- Its role in plant defense mechanisms: Studies suggest that homofuraneol can attract beneficial insects like predatory mites, which help control insect pests []. Understanding this mechanism could lead to the development of more sustainable pest control strategies.

- Its potential as a biomarker for environmental monitoring: Homofuraneol's presence in certain environmental samples might indicate the presence of specific plant species or specific environmental conditions, potentially aiding in environmental monitoring efforts.

Medical and Pharmaceutical Research:

While preliminary, some research suggests that homofuraneol might possess potential applications in the medical field. Studies have investigated its:

- Antioxidant and anti-inflammatory properties: In-vitro studies have shown that homofuraneol exhibits antioxidant and anti-inflammatory effects []. However, further research is needed to understand its potential therapeutic benefits.

- Role in neurodegenerative diseases: Limited research suggests a potential role for homofuraneol in modulating pathways involved in neurodegenerative diseases like Alzheimer's disease []. However, this area requires extensive further investigation.

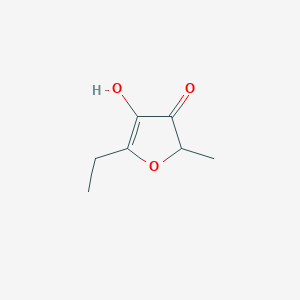

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one, also known as 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone, is a cyclic ketone and a member of the furan family. This compound is characterized by its distinctive aroma and flavor, often described as sweet and caramel-like. It is primarily found in various food products, including soy sauce, roasted coffee, and blackberries, contributing significantly to their sensory profiles . The chemical structure of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one includes a furan ring with hydroxy and ethyl substituents, which are crucial for its biological activity and applications.

The biological activity of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one has been studied in various contexts. It exhibits antioxidant properties, which can help protect cells from oxidative stress. Moreover, its presence as a metabolite in organisms such as Saccharomyces cerevisiae suggests potential roles in fermentation processes and flavor development . Preliminary studies indicate that this compound may also possess anti-inflammatory and antimicrobial activities, although further research is needed to fully elucidate these effects.

Several methods have been developed for the synthesis of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one:

- Maillard Reaction: This method involves heating reducing sugars with amino acids or proteins, leading to the formation of various furan derivatives, including 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one.

- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving furan derivatives and alkylation processes .

- Biotechnological Approaches: Utilizing microbial fermentation processes can yield this compound naturally from substrates like glucose or other carbohydrates through enzymatic pathways.

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one finds applications across various fields:

- Food Industry: It is used as a flavoring agent due to its pleasant aroma and taste, enhancing the sensory qualities of products like soy sauce and coffee .

- Fragrance Industry: Its sweet scent makes it suitable for use in perfumes and scented products.

- Pharmaceuticals: The compound's biological activities suggest potential applications in developing nutraceuticals or therapeutic agents focused on oxidative stress-related conditions.

Interaction studies involving 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one have revealed its compatibility with various compounds commonly found in food matrices. Research indicates that this compound can interact with other volatile compounds during cooking processes, potentially influencing flavor profiles. Furthermore, its antioxidant properties may enhance the stability of food products by interacting with free radicals .

Several compounds exhibit structural similarities to 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Similar furan ring; different substitution pattern | Found in fish sauce; key aroma compound |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Contains two methyl groups; similar furan structure | Known for strong caramel-like flavor |

| 4-Hydroxy-5-methyl-3(2H)-furanone | Methyl group on position five; hydroxy group on position four | Commonly used in food flavoring |

The uniqueness of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one lies in its specific ethyl substitution at position five and methyl substitution at position two, distinguishing it from other furan derivatives. Its distinct sensory profile and potential biological activities further enhance its significance compared to similar compounds.

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one is a heterocyclic organic compound belonging to the furanone family [1]. The molecular formula is C₇H₁₀O₃, indicating a total of twenty atoms comprising seven carbon atoms, ten hydrogen atoms, and three oxygen atoms [2] [3]. The compound possesses a molecular weight of 142.15 grams per mole, as established through mass spectrometric analysis and confirmed by multiple chemical database entries [1] [2].

The atomic composition reveals carbon as the predominant element, contributing 59.15% of the total molecular mass [1]. Oxygen represents the second most significant contributor at 33.76% of the molecular weight, while hydrogen comprises 7.09% of the total mass [1]. This distribution reflects the compound's organic nature with substantial oxygen content due to the presence of both carbonyl and hydroxyl functional groups within the furan ring system [2].

Table 1: Atomic Composition of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

| Element | Number of Atoms | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 7 | 12.011 | 84.077 | 59.15 |

| Hydrogen (H) | 10 | 1.008 | 10.080 | 7.09 |

| Oxygen (O) | 3 | 15.999 | 47.997 | 33.76 |

The compound is registered under the Chemical Abstracts Service number 27538-09-6, which serves as its unique identifier in chemical databases [1] [3]. The International Union of Pure and Applied Chemistry name is 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, reflecting the systematic nomenclature based on the furanone core structure with specific substituent positions [3].

2D/3D Conformational Analysis

The two-dimensional structure of 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one features a five-membered furanone ring as the central scaffold [1] [3]. The ring contains one oxygen atom and four carbon atoms, with the carbonyl group positioned at the 3-position [3]. The ethyl substituent is attached at the 5-position, while a methyl group occupies the 2-position, and a hydroxyl group is present at the 4-position [1] [2].

The compound's Simplified Molecular Input Line Entry System notation is represented as CCC1=C(O)C(=O)C(C)O1, which encodes the connectivity and arrangement of atoms within the molecule [2]. The International Chemical Identifier string InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h4,9H,3H2,1-2H3 provides detailed structural information including hydrogen positions and connectivity patterns [2] [3].

Three-dimensional conformational analysis reveals that the furanone ring adopts a substantially planar geometry, consistent with the aromatic character imparted by the conjugated system [15]. The planarity is maintained through the delocalization of electrons across the ring system, which stabilizes the overall molecular structure [15]. The ethyl and methyl substituents extend from the ring plane, creating steric interactions that influence the compound's overall three-dimensional shape [7].

Table 2: Molecular Properties of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| CAS Registry Number | 27538-09-6 |

| IUPAC Name | 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one |

| Density | 1.137 g/mL at 25 °C |

| Boiling Point | 248-249 °C |

| Refractive Index | n₂₀/D 1.512 |

| SMILES Notation | CCC1=C(O)C(=O)C(C)O1 |

| InChI | InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h4,9H,3H2,1-2H3 |

| InChIKey | QJYOEDXNPLUUAR-UHFFFAOYSA-N |

The conformational flexibility of the molecule is primarily attributed to the rotation around the ethyl side chain, which can adopt various orientations relative to the furanone ring [7]. Computational studies suggest that the most stable conformation positions the ethyl group to minimize steric clashes with adjacent substituents while maintaining favorable van der Waals interactions [7].

Tautomerism and Stereochemical Considerations

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one exhibits significant tautomeric behavior, existing as a mixture of two primary tautomeric forms [7] [8]. The compound demonstrates keto-enol tautomerism, where the 4-hydroxyl group can undergo proton transfer to create different structural isomers [7]. The two main tautomers are 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one and 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one, commonly referred to as homofuraneol [7] [8].

The tautomeric equilibrium is influenced by environmental factors including temperature, solvent polarity, and pH conditions [7]. Research has demonstrated that both tautomers coexist in solution, with their relative proportions depending on the specific experimental conditions [7] [8]. This tautomeric behavior contributes to the compound's complex chemical properties and biological activities [7].

Table 3: Tautomeric Forms of the Compound

| Tautomer | IUPAC Name | Common Name | CAS Number |

|---|---|---|---|

| 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one | 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one | EHMF | 27538-09-6 |

| 2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one | 2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one | Homofuraneol | 27538-10-9 |

Stereochemical analysis reveals that the compound possesses one potential stereocenter at the carbon atom bearing the methyl substituent in the furan ring [7] [14]. This stereocenter can exist in either R or S configuration, leading to the formation of enantiomers [7]. The compound typically exists as a racemic mixture in its natural form, containing equal proportions of both enantiomers [7] [8].

Advanced stereochemical studies have successfully separated the individual enantiomers through chromatographic optical resolution techniques [7]. Each enantiomer exhibits distinct olfactory properties, demonstrating the importance of stereochemistry in determining the compound's sensory characteristics [7] [8]. The absolute configuration of the enantiomers has been determined through vibrational circular dichroism spectroscopy combined with computational methods [7].

Table 4: Stereochemical Considerations

| Stereocenter | Configuration | Notes |

|---|---|---|

| C2 (methyl-substituted carbon in furan ring) | R or S (when chiral) | Racemic mixture in natural form; can be resolved into enantiomers |

Hydrogen Bonding Patterns and Crystal Packing

The hydrogen bonding behavior of 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one is dominated by the presence of the 4-hydroxyl group, which serves as both a hydrogen bond donor and acceptor [10] [20]. Intramolecular hydrogen bonding occurs between the hydroxyl group and the adjacent carbonyl oxygen, stabilizing the enol tautomeric form [10] [21]. This intramolecular interaction typically exhibits bond lengths ranging from 1.8 to 2.2 Ångströms with bond angles between 120 and 140 degrees [10].

Intermolecular hydrogen bonding plays a crucial role in determining the compound's crystal packing arrangements [10] [20]. The hydroxyl group forms hydrogen bonds with carbonyl oxygens of neighboring molecules, creating extended networks that stabilize the crystal lattice [10]. These intermolecular interactions typically feature bond lengths of 2.0 to 2.5 Ångströms and bond angles ranging from 140 to 170 degrees [10] [13].

Table 5: Hydrogen Bonding Patterns

| Hydrogen Bond Type | Bond Length Range (Å) | Bond Angle Range (°) | Functional Significance |

|---|---|---|---|

| Intramolecular O-H···O=C | 1.8-2.2 | 120-140 | Stabilizes enol tautomer |

| Intermolecular O-H···O=C | 2.0-2.5 | 140-170 | Crystal packing stabilization |

| Intermolecular C-H···O | 2.5-3.0 | 130-160 | Secondary interactions in crystal structure |

Secondary hydrogen bonding interactions involve the methyl and ethyl hydrogen atoms forming weak contacts with oxygen atoms of adjacent furanone rings [10] [13]. These C-H···O interactions, while weaker than classical O-H···O hydrogen bonds, contribute significantly to the overall crystal stability [10]. The bond lengths for these secondary interactions typically range from 2.5 to 3.0 Ångströms with bond angles between 130 and 160 degrees [10].

Crystal packing analysis reveals that furanone derivatives, including 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, tend to form layered structures through π-π stacking interactions between the aromatic ring systems [31] [33]. The combination of hydrogen bonding and π-π stacking creates a three-dimensional network that determines the material properties of the crystalline solid [31] [33]. The specific packing arrangement influences both the compound's physical properties and its potential for polymorphic behavior [33].

Physical Description

XLogP3

Density

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant